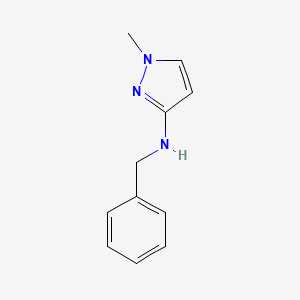

N-Benzyl-1-methyl-1H-pyrazol-3-amine

説明

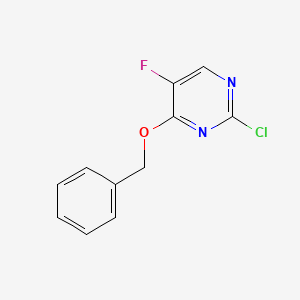

N-Benzyl-1-methyl-1H-pyrazol-3-amine is an organic compound with the linear formula C11H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the nitrogen of a 1-methyl-1H-pyrazol-3-amine . The InChI code for this compound is 1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It appears as a pale-yellow to yellow-brown solid . The InChI key for this compound is SNURKZHBZPONJX-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Characterization

N-Benzyl-1-methyl-1H-pyrazol-3-amine and its derivatives are key intermediates in synthesizing complex compounds. For example, a study by Titi et al. (2020) focuses on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, highlighting their potential in identifying antitumor, antifungal, and antibacterial pharmacophore sites. These compounds exhibit significant biological activities against breast cancer and microbes, underlining their importance in medicinal chemistry (Titi et al., 2020).

Catalytic Applications

The catalytic synthesis of complex molecules using this compound derivatives has been explored, demonstrating the versatility of these compounds in organic synthesis. Gharib et al. (2013) developed a green chemistry protocol using cerium oxide nanoparticles as a heterogeneous catalyst for synthesizing 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing an efficient, simple, and environmentally friendly methodology (Gharib et al., 2013).

Biological Activities

Research also highlights the antibacterial and antifungal properties of this compound derivatives. Ahmad et al. (2021) detailed the synthesis of new pyrazole amide derivatives with significant in vitro antibacterial effects against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, indicating the potential of these compounds as novel antibacterial agents (Ahmad et al., 2021).

Material Science Applications

In material science, derivatives of this compound have been investigated as corrosion inhibitors. Herrag et al. (2007) studied the effectiveness of pyrazole derivatives in reducing steel corrosion in hydrochloric acid, revealing that these compounds could achieve high inhibition efficiency, which is crucial for extending the lifespan of metal structures and components (Herrag et al., 2007).

Safety and Hazards

N-Benzyl-1-methyl-1H-pyrazol-3-amine is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

作用機序

Target of Action

Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be enzymes or receptors involved in parasitic diseases.

Mode of Action

This is a common mechanism for many drugs and bioactive compounds .

Biochemical Pathways

Based on its potential antipromastigote activity , it might interfere with the metabolic pathways of parasites, disrupting their growth and survival.

Result of Action

Given its potential antipromastigote activity , it might lead to the death of parasites, thereby alleviating symptoms of the disease.

特性

IUPAC Name |

N-benzyl-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNURKZHBZPONJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)